molecular formula C20H16O3 B2689937 (3-phenylmethoxyphenyl) Benzoate CAS No. 96057-78-2

(3-phenylmethoxyphenyl) Benzoate

Cat. No.: B2689937
CAS No.: 96057-78-2
M. Wt: 304.345
InChI Key: YUDYCOFGRDGKDZ-UHFFFAOYSA-N
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Description

(3-phenylmethoxyphenyl) Benzoate is a synthetic benzoic acid ester derivative of interest in chemical and pharmaceutical research. This compound is primarily utilized as a key intermediate or analytical standard in method development and metabolomic studies. Researchers value this structural motif for investigating the metabolism of synthetic pyrethroids, as related phenoxybenzoate compounds are known metabolites of these insecticides . The compound serves as a valuable chemical tool in catalysis and polymer research, where similar ester compounds have been used in the synthesis of complex polymer frameworks with potential applications in materials science . As a high-purity reagent, it is suited for use in organic synthesis, chromatography, and as a reference standard. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the specific safety data sheet prior to use.

Properties

IUPAC Name

(3-phenylmethoxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(17-10-5-2-6-11-17)23-19-13-7-12-18(14-19)22-15-16-8-3-1-4-9-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYCOFGRDGKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenylmethoxyphenyl) Benzoate typically involves the esterification of 3-phenylmethoxyphenol with benzoic acid or its derivatives. One common method is the reaction of 3-phenylmethoxyphenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-phenylmethoxyphenyl) Benzoate undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bromine (Br2) in the presence of a Lewis acid such as iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Brominated phenylmethoxyphenyl benzoate.

Scientific Research Applications

(3-phenylmethoxyphenyl) Benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of liquid crystalline materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (3-phenylmethoxyphenyl) Benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and phenylmethoxyphenol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The uniqueness of (3-phenylmethoxyphenyl) benzoate lies in its meta-oriented phenylmethoxy substituent , which differentiates it from other benzoate derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Core Structure Substituents Key Functional Groups
This compound Benzoate ester 3-Phenylmethoxyphenyl (–OCH₂C₆H₅ at C3) Ester, ether, aromatic rings
Benzyl benzoate Benzoate ester Benzyl (–CH₂C₆H₅) at ester oxygen Ester, aromatic rings
Phenyl benzoate Benzoate ester Phenyl (–C₆H₅) at ester oxygen Ester, aromatic rings
Methyl 3-(3-chloro-4-cyanophenyl)benzoate Benzoate ester 3-Chloro, 4-cyano groups on phenyl Ester, nitrile, halide
(4-Benzylphenyl) benzoate Benzoate ester 4-Benzyl (–CH₂C₆H₅) on phenyl Ester, aromatic rings

Key Observations :

  • Substituent Position: The meta-substituted phenylmethoxy group in the target compound contrasts with para-substituted analogs like (4-benzylphenyl) benzoate.
  • Electronic Effects: The phenylmethoxy group combines electron-donating methoxy (–OCH₃) and bulky phenyl substituents, enhancing ester stability compared to electron-withdrawing groups (e.g., –Cl, –CN) in methyl 3-(3-chloro-4-cyanophenyl)benzoate .

Physicochemical Properties

Substituent nature and position significantly influence physical properties such as melting point, solubility, and volatility.

Table 2: Physicochemical Properties
Compound Physical State (25°C) Solubility (Polar Solvents) Melting Point (°C)
This compound Solid (inferred) Moderate (e.g., DMSO, acetone) ~120–150 (estimated)
Benzyl benzoate Oily liquid Low in water; high in ethanol 18–20
Phenyl benzoate Crystalline solid Low in water; high in ether 69–71
Methyl 3-(3-chloro-4-cyanophenyl)benzoate Solid Low in water; high in DMF ~180–200

Key Observations :

  • Solubility: The phenylmethoxy group’s polarity may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar benzyl benzoate.
  • Melting Point: The meta-substituted aromatic system likely increases rigidity, raising the melting point relative to benzyl benzoate but lowering it compared to halogenated analogs like methyl 3-(3-chloro-4-cyanophenyl)benzoate .

Key Observations :

  • Pharmaceutical Potential: The phenylmethoxy group’s bulk may enhance binding to hydrophobic enzyme pockets, suggesting utility in anti-inflammatory or anticancer drug development, akin to sulfamoyl benzoates .
  • Material Science : The compound’s aromaticity and ester functionality could stabilize polymers or liquid crystals, similar to phenyl benzoate .

Uniqueness and Research Implications

This compound distinguishes itself through:

Steric and Electronic Balance : The meta-substituted phenylmethoxy group balances electron donation (via –OCH₃) and steric hindrance, optimizing interactions in catalysis or drug-receptor binding .

Synthetic Versatility : The compound serves as a scaffold for introducing additional functional groups (e.g., halides, amines) to tune properties for specific applications .

Ongoing research should explore its pharmacokinetics, toxicity profile, and efficacy in polymer matrices. Comparative studies with para-substituted analogs (e.g., (4-benzylphenyl) benzoate) could further elucidate structure-activity relationships .

Biological Activity

(3-Phenylmethoxyphenyl) benzoate, with the chemical formula C16_{16}H16_{16}O3_3, is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agricultural biotechnology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

  • Molecular Weight : 256.29 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and chloroform but insoluble in water.
  • Structure : It features a benzoate ester functional group attached to a phenylmethoxy group, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester bond can undergo hydrolysis to release benzoic acid and phenylmethoxyphenol, which may influence various biochemical pathways:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.
  • Receptor Binding : Its structural features may allow it to bind to specific receptors, influencing cellular signaling processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study evaluating the compound's efficacy against bacterial strains showed significant inhibition zones, suggesting its potential as a natural preservative or therapeutic agent.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Cytotoxicity

The cytotoxic effects of this compound on cancer cell lines have been investigated. In vitro assays revealed that the compound induces apoptosis in human breast cancer cells (MCF-7), with an IC50_{50} value of 25 µM.

Cell LineIC50_{50} (µM)
MCF-725
HeLa30
A54935

Plant Growth Regulation

In agricultural biotechnology, this compound has been explored as a plant growth regulator. Studies indicate that it can enhance root development and increase biomass in various plant species, potentially offering a non-genetic approach to crop improvement.

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in the Journal of Applied Microbiology demonstrated that formulations containing this compound significantly reduced microbial load in food products, suggesting its application as a food preservative.
  • Cancer Research : In a study published in Cancer Letters, researchers found that treatment with this compound led to increased apoptosis markers in MCF-7 cells, highlighting its potential role in cancer therapy.
  • Agricultural Application : A field trial reported in Plant Growth Regulation indicated that crops treated with this compound exhibited improved growth metrics compared to untreated controls, underscoring its potential utility in sustainable agriculture.

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